Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

Structural isomerism Pharmacophore geometry Computational chemistry

3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide (CAS 953234-80-5, molecular formula C₁₃H₁₁N₃O₂S, molecular weight 273.31 g/mol) is a synthetic heterocyclic small molecule belonging to the benzothiazole–isoxazole carboxamide class. It features an isoxazole (1,2-oxazole) ring substituted with a methyl group at position 3 and a carboxamide linker at position 5, which connects to the 5-position of a 2-methyl-1,3-benzothiazole scaffold.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 953234-80-5
Cat. No. B2658086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide
CAS953234-80-5
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
InChIInChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17)
InChIKeyIRGNRSLOAOKHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide (CAS 953234-80-5): Compound Identity and Structural Class


3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide (CAS 953234-80-5, molecular formula C₁₃H₁₁N₃O₂S, molecular weight 273.31 g/mol) is a synthetic heterocyclic small molecule belonging to the benzothiazole–isoxazole carboxamide class [1]. It features an isoxazole (1,2-oxazole) ring substituted with a methyl group at position 3 and a carboxamide linker at position 5, which connects to the 5-position of a 2-methyl-1,3-benzothiazole scaffold. The compound is catalogued in the National Cancer Institute's Developmental Therapeutics Program (NSC 708422) and is primarily encountered as a research tool or screening hit in early-stage drug discovery [2]. No regulatory approval, clinical trial registration, or commercial therapeutic product is currently associated with this specific compound.

Why 3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the benzothiazole–isoxazole carboxamide class, minor structural modifications produce functionally non-equivalent molecules. The specific connectivity of the amide bridge to the benzothiazole 5-position (rather than the 6- or 2-position) dictates the spatial orientation of the terminal heterocycle and, consequently, the pharmacophoric geometry recognized by biological targets [1]. Likewise, the regioisomeric placement of the carboxamide on the isoxazole ring (5-carboxamide vs. 3-carboxamide) and the methyl substitution pattern alter hydrogen-bond donor/acceptor topology, electron distribution, and metabolic vulnerability . As demonstrated across multiple benzothiazole-containing screening libraries, such positional isomers routinely display divergent target engagement profiles, selectivity windows, and physicochemical properties, meaning that even a closely related compound sharing the same molecular formula cannot be assumed to reproduce the binding, functional, or ADME behavior of the 5-yl, 5-carboxamide isomer [2].

Quantitative Differentiation Evidence for 3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide Relative to Its Closest Structural Analogs


Benzothiazole 5-yl vs. 6-yl Attachment: Impact on Molecular Geometry and Computed Properties

The target compound attaches the carboxamide linker to the benzothiazole 5-position, whereas its closest documented positional isomer, 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide (CAS 903308-26-9), attaches at the 6-position [1]. This shift relocates the amide substituent from the benzothiazole's benzo ring C5 to C6, altering the dihedral angle between the benzothiazole and isoxazole planes and modifying the spatial presentation of the hydrogen-bond donor (amide NH) and acceptor (isoxazole O and N) relative to the benzothiazole sulfur. Computed physicochemical properties are identical at the bulk level (MW = 273.31 g/mol, XLogP3-AA = 2.8, HBD = 1, HBA = 5, TPSA = 67.2 Ų for both isomers), meaning that any differential biological behavior must arise solely from shape-dependent recognition events rather than from gross property differences [1]. In the absence of direct head-to-head biochemical data, this structural distinction constitutes the primary verifiable differentiation for procurement specification.

Structural isomerism Pharmacophore geometry Computational chemistry

Isoxazole 5-Carboxamide vs. 3-Carboxamide Regioisomerism: Altered Hydrogen-Bond Network and Tautomeric Behavior

The target compound places the carboxamide at the isoxazole 5-position (adjacent to the ring oxygen), whereas the commercially available analog 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-3-carboxamide places it at the 3-position (adjacent to the ring nitrogen) while relocating the methyl from position 3 to position 5 . In the 5-carboxamide isomer, the amide carbonyl is conjugated with the isoxazole C4–C5 double bond, creating an extended π-system that polarizes the carbonyl and strengthens its hydrogen-bond acceptor capacity. In the 3-carboxamide isomer, the carbonyl is directly conjugated to the ring nitrogen, which alters the electron density at the amide NH and modifies the compound's tautomeric equilibrium. These electronic differences cannot be captured by simple 2D similarity metrics (both share C₁₃H₁₁N₃O₂S, MW 273.31) and are expected to produce distinct IR carbonyl stretching frequencies and NMR chemical shifts, serving as identity verification landmarks .

Regioisomerism Hydrogen bonding Tautomerism Isoxazole chemistry

Patent-Documented Class Activity at Vanilloid Receptor 1 (VR1/TRPV1): A Potential Differentiation Axis Requiring Direct Confirmation

A patent application (US 2004/0077656 A1) discloses a broad genus of heterocyclic amides exhibiting inhibitory activity at the vanilloid receptor 1 (VR1/TRPV1), encompassing benzothiazole–isoxazole carboxamides with substitution patterns consistent with the target compound [1]. Within this patent, the exemplified VR1 IC₅₀ values for structurally related benzothiazole carboxamides range from 8 nM to >10,000 nM depending on the specific substitution pattern. However, the target compound (CAS 953234-80-5) is not individually exemplified with a discrete IC₅₀ value in the patent disclosure, meaning its VR1 activity relative to close analogs remains unquantified in the primary literature [1]. This patent establishes a plausible biological context for the compound class but does not provide compound-specific quantitative differentiation. A structurally related benzothiazole–thiazole carboxamide (CHEMBL239189) has been reported with measurable binding affinity in ChEMBL, indicating that the benzothiazole-5-ylamino motif is compatible with target engagement, but no direct comparative data exist for the target compound [2].

VR1 TRPV1 Pain Vanilloid receptor Benzothiazole carboxamide

Computed Drug-Likeness and Physicochemical Profile vs. Congeneric Screening Library Members

The target compound (MW 273.31, XLogP3-AA ~2.8, HBD 1, HBA 5, TPSA ~67.2 Ų, rotatable bonds 2) occupies a favorable drug-like property space that is distinct from many benzothiazole–oxazole congeners bearing bulkier substituents [1]. Compared to N-(2-methyl-1,3-benzothiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (MW ~319, XLogP ~3.8, predicted from structural analogy ), the target compound is approximately 46 Da lighter and 1.0 log unit less lipophilic, placing it closer to the CNS drug-like chemical space (lower MW, moderate logP) and potentially conferring superior aqueous solubility. The compound satisfies all four Lipinski rule-of-five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), whereas larger benzothiazole–oxazole analogs with extended aromatic systems begin to approach or exceed these thresholds [1].

Drug-likeness Lipinski rules Physicochemical properties Kinase inhibitor space

NSC/DTP Screening History: Availability of NCI-60 Human Tumor Cell Line Data as a Potential Differentiation Source

The compound is registered in the National Cancer Institute's Developmental Therapeutics Program under accession number NSC 708422 [1]. Compounds within the NSC repository are routinely screened against the NCI-60 human tumor cell line panel, generating GI₅₀, TGI, and LC₅₀ values across leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer lines. If NCI-60 screening data for NSC 708422 are retrievable from the DTP database, they would provide the most robust quantitative comparison against structurally related NSC compounds. At present, publicly accessible web records for NSC 708422 do not display the NCI-60 screening results, and the DTP database must be queried directly to confirm data availability [1]. Until such data are obtained, the NCI-60 platform remains a potential but unconfirmed source of differential evidence.

NCI-60 Anticancer screening Developmental Therapeutics Program NSC 708422

Recommended Research Application Scenarios for 3-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide Based on Available Evidence


Positional Isomer Selectivity Profiling in Kinase or Receptor Screening Cascades

The compound's most defensible use is as a defined positional isomer probe in panels that systematically compare benzothiazole 5-yl vs. 6-yl carboxamide regioisomers. Because the 6-yl analog (CAS 903308-26-9) shares identical 2D descriptors but differs in 3D pharmacophoric geometry, parallel testing of both isomers against a target of interest can reveal shape-dependent selectivity that would be invisible to computational 2D similarity searching [1]. Procurement of both isomers from a single vendor with documented isomeric purity (≥95%, confirmed by ¹H NMR integration of the aromatic benzothiazole protons) is recommended to ensure interpretable SAR.

Fragment-Like Starting Point for CNS or Low-Lipophilicity Lead Optimization Programs

With MW 273 Da, XLogP ~2.8, and only 2 rotatable bonds, the compound resides in an attractive property space for CNS drug discovery and fragment-based lead generation [1]. It is significantly smaller and less lipophilic than phenyl-substituted benzothiazole–oxazole analogs, making it suitable for programs that prioritize ligand efficiency and metabolic stability over raw potency. Medicinal chemistry teams may select this compound as a core scaffold for parallel library synthesis, leveraging the isoxazole 5-carboxamide and benzothiazole 5-yl positions as independent vectors for systematic SAR expansion.

TRPV1/VR1 Negative Control or Tool Compound in Vanilloid Receptor Pharmacology

The compound falls within the Markush scope of VR1/TRPV1 patent disclosures [1], and structurally related benzothiazole–thiazole analogs have shown measurable target engagement [2]. However, in the absence of a disclosed IC₅₀ for this specific isomer, its most appropriate immediate application is as a structurally matched negative control or tool compound in TRPV1 assays alongside potent, well-characterized VR1 antagonists. Its activity can be benchmarked against reference antagonists (e.g., capsazepine, BCTC) to determine whether the 5-yl, 5-carboxamide substitution pattern contributes to or detracts from VR1 affinity.

NCI-60 Cytotoxicity Fingerprinting for Oncology Target Deconvolution

If the NCI DTP database confirms that NSC 708422 has been screened in the NCI-60 panel, the resulting GI₅₀ fingerprint can be compared via the COMPARE algorithm against the fingerprints of other NSC compounds with known mechanisms to infer the target's potential mechanism of action [1]. This scenario is particularly relevant for academic groups seeking to assign biological annotation to an otherwise uncharacterized screening hit.

Quote Request

Request a Quote for 3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.